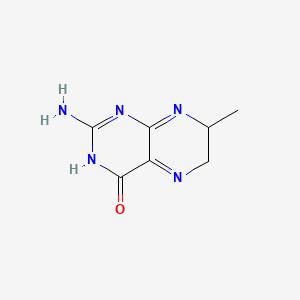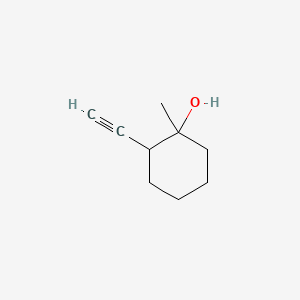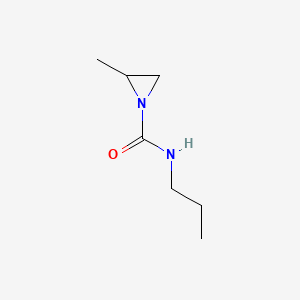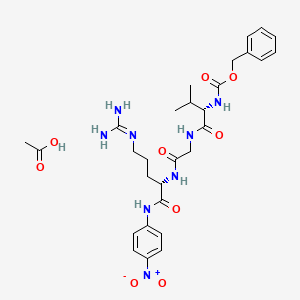
Chromozym Try
説明
Chromozym Try is a synthetic substrate used primarily for the detection and measurement of trypsin-like protease activity. It is widely utilized in scientific research for its ability to reliably determine the activity of proteases that hydrolyze peptides at the carboxylic side of arginine . This compound is known for its high purity and consistent quality, making it a valuable tool in various biochemical and medical applications .
準備方法
Synthetic Routes and Reaction Conditions
Chromozym Try is synthesized through a series of chemical reactions that involve the incorporation of specific functional groups to create a substrate that can be cleaved by trypsin-like proteases. The synthetic route typically involves the use of protected amino acids and peptide coupling reagents to form the desired peptide sequence . The final product is purified to ensure high purity and low levels of contaminants .
Industrial Production Methods
In industrial settings, this compound is produced using recombinant DNA technology. The gene encoding for the desired peptide sequence is inserted into an expression host, such as Escherichia coli or Pichia pastoris, which then produces the peptide in large quantities . The peptide is subsequently purified using chromatographic techniques to achieve the required purity and quality standards .
化学反応の分析
Types of Reactions
Chromozym Try undergoes hydrolysis reactions catalyzed by trypsin-like proteases. The hydrolysis occurs at the carboxylic side of arginine residues, resulting in the cleavage of the peptide bond and the release of a chromogenic product .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of trypsin or other serine proteases, along with appropriate buffer conditions to maintain the enzyme’s activity . Common reagents include phosphate-buffered saline (PBS) and other physiological buffers .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-nitroaniline, which can be detected spectrophotometrically at 405 nm . This allows for the quantification of protease activity based on the increase in absorbance at this wavelength .
科学的研究の応用
Chromozym Try is extensively used in various scientific research applications, including:
Biochemistry: It is used to study the activity of trypsin-like proteases and other serine proteases.
Medicine: This compound is employed in diagnostic assays to measure protease activity in biological samples.
Pharmaceutical Industry: It is used in the development and quality control of protease inhibitors and other therapeutic agents.
Cell Biology: This compound is used to monitor protease activity in cell culture systems and to study the role of proteases in cellular processes.
作用機序
Chromozym Try functions as a substrate for trypsin-like proteases. The enzyme cleaves the peptide bond at the carboxylic side of arginine residues, resulting in the release of 4-nitroaniline . This cleavage event can be monitored spectrophotometrically, allowing for the quantification of protease activity . The molecular target of this compound is the active site of trypsin-like proteases, where the hydrolysis reaction occurs .
類似化合物との比較
Chromozym Try is similar to other chromogenic substrates used for protease activity assays, such as Chromozym TH and Chromozym PL . this compound is unique in its specificity for trypsin-like proteases and its ability to provide consistent and reliable results . Other similar compounds include:
Chromozym TH: Used for the determination of thrombin activity.
Chromozym PL: Used for the determination of plasmin activity.
Recombinant Trypsin: Used in various biopharmaceutical applications for protein digestion.
This compound stands out due to its high purity, consistent quality, and low levels of contaminants, making it a preferred choice for many research and industrial applications .
特性
IUPAC Name |
acetic acid;benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N8O7.C2H4O2/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41;1-2(3)4/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30);1H3,(H,3,4)/t21-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVPFYDKQBSPHP-IUQUCOCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86170-43-6 | |
| Record name | L-Argininamide, N-[(phenylmethoxy)carbonyl]-L-valylglycyl-N-(4-nitrophenyl)-, monoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86170-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(benzyloxy)carbonyl]-L-valylglycyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


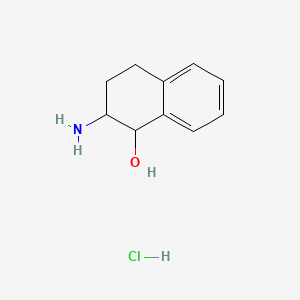
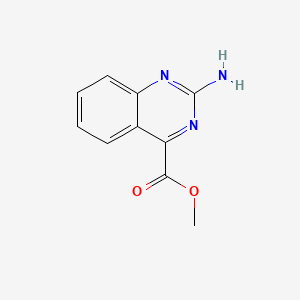
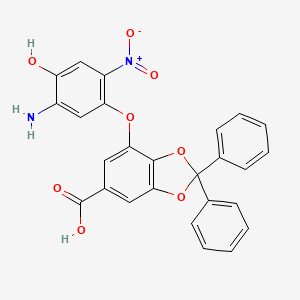
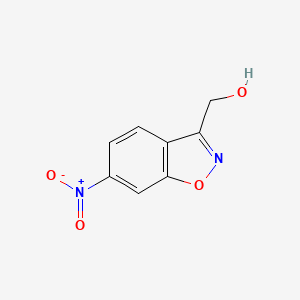
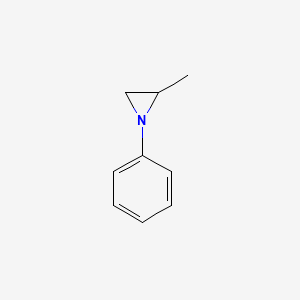
![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)

![(1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol](/img/structure/B561473.png)
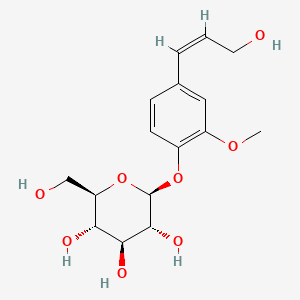
![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate](/img/structure/B561477.png)
